molecular formula C12H22FN3O2 B2412989 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide CAS No. 2034423-08-8

4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2412989
CAS No.: 2034423-08-8
M. Wt: 259.325
InChI Key: CTGOMXGWSKZQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide (CAS 2034423-08-8) is a synthetic piperazine carboxamide derivative of high interest in medicinal chemistry and neuroscience research. Its molecular structure, featuring a fluorinated side chain and a tetrahydrofuran moiety, is strategically designed for developing novel neuroreceptor ligands. Piperazine derivatives are frequently utilized in drug discovery for their versatile physicochemical properties and their role as key scaffolds for interacting with target macromolecules . Compounds with structural similarities to this carboxamide have been identified as potent and selective ligands for sigma-1 (σ1) receptors in the brain . The fluorine atom on the ethyl side chain is a critical functional group that facilitates the development of F-18 labeled positron emission tomography (PET) radiotracers . This makes the compound a valuable precursor or building block in radiopharmaceutical research, aimed at creating diagnostic imaging agents for studying receptor distribution and dysfunction in neurological diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2-fluoroethyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FN3O2/c13-3-4-15-5-7-16(8-6-15)12(17)14-10-11-2-1-9-18-11/h11H,1-10H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGOMXGWSKZQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCN(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, 2-fluoroethylamine, and tetrahydrofuran.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity

Biological Activity

The compound 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is a member of the piperazine family, which has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, focusing on its receptor affinities, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16FN3O2\text{C}_{12}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{2}

This structure includes a piperazine ring substituted with a tetrahydrofuran moiety and a fluoroethyl group, which may influence its biological interactions.

Receptor Affinities

Research indicates that compounds similar to this compound exhibit significant receptor binding affinities. For instance, related piperazine derivatives have shown low nanomolar affinities for sigma receptors (σ1 and σ2) and selective interactions with various neurotransmitter receptors:

Receptor Affinity
Sigma 1 (σ1)Low nanomolar range
Vesicular acetylcholine transporter>2000-fold selectivity
Adenosine A2AModerate affinity
Dopamine D1/D2Moderate affinity

These interactions suggest that the compound could modulate neurotransmitter systems, potentially impacting conditions such as anxiety, depression, and neurodegenerative diseases.

Pharmacological Effects

The pharmacological profile of similar compounds suggests potential applications in treating neurodegenerative disorders. For instance, studies utilizing positron emission tomography (PET) have demonstrated that related compounds can effectively target σ1 receptors in the brain, which are implicated in Alzheimer's disease pathology. The high brain-to-blood ratios observed in biodistribution studies indicate promising central nervous system penetration .

Additionally, compounds with similar structures have shown anticancer properties. Research has indicated that certain piperazine derivatives induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and enhanced reactive oxygen species (ROS) production .

Case Studies

A notable study examined the effects of a related compound on cognitive function in senescence-accelerated mouse models. The compound demonstrated improved memory retention and reduced neuroinflammation markers compared to control groups. The study highlighted the importance of σ1 receptor modulation in cognitive enhancement .

Another case study focused on the anticancer activities of piperazine derivatives. In vitro assays revealed that these compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that these compounds may inhibit key signaling pathways involved in tumor growth and metastasis .

Q & A

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYieldReference
CyclizationDBU, DCM, RT45–60%
CouplingEDC/HOBt, DIPEA, DCM50–70%

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation requires a combination of:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identifies substituent integration (e.g., fluoromethyl protons at δ 4.5–5.0 ppm; tetrahydrofuran methylene signals at δ 3.5–4.0 ppm) .

X-ray Crystallography : Resolves chair conformation of the piperazine ring and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 327.15 for C₁₃H₂₀FN₃O₂) .

Basic: What in vitro assays are used for initial biological activity screening?

Methodological Answer:
Primary screens focus on:

Antimicrobial Activity :

  • MIC Assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Enzyme Inhibition :

  • Kinase Assays : Fluorescence polarization to measure IC₅₀ values against tyrosine kinases .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Data Interpretation :

  • Contradictions in activity (e.g., low MIC but high cytotoxicity) may arise from assay-specific variables (e.g., pH, serum proteins) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key optimization strategies:

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for fluorinated groups .

Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .

Continuous Flow Reactors : Improve scalability and reduce side reactions (e.g., dimerization) .

Purification : Automated flash chromatography with gradient elution (e.g., 10–50% EtOAc/hexanes) .

Q. Case Study :

  • Substituting LiAlH₄ with NaBH₄ in reductions increased safety and yield (85% → 92%) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Address discrepancies via:

Assay Standardization :

  • Control Compounds : Include reference drugs (e.g., ciprofloxacin for antimicrobial assays) .
  • Buffer Consistency : Use HEPES (pH 7.4) to mimic physiological conditions .

Purity Analysis :

  • HPLC-MS : Confirm ≥95% purity to exclude impurities as confounding factors .

Mechanistic Studies :

  • SPR (Surface Plasmon Resonance) : Validate target binding affinity (e.g., kinase inhibition KD values) .

Advanced: How to design derivatives based on structure-activity relationships (SAR)?

Methodological Answer:
SAR-driven design involves:

Core Modifications :

  • Piperazine Ring Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Side-Chain Optimization :

  • Fluoroethyl vs. Hydroxyethyl : Compare log P values (e.g., fluorinated chains improve blood-brain barrier penetration) .

Computational Modeling :

  • Docking Simulations : Predict interactions with target proteins (e.g., kinase ATP-binding pockets) .

Q. Example SAR Table :

DerivativeR GroupIC₅₀ (Kinase X)Log P
Parent Compound-CH₂CH₂F12 nM2.1
Derivative A-CH₂CF₃8 nM2.8
Derivative B-CH₂OH45 nM1.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.